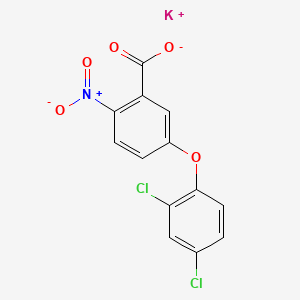

Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt

Beschreibung

Nuclear Magnetic Resonance (NMR)

- ¹H NMR : Aromatic protons resonate between δ 7.2–8.5 ppm. The 2,4-dichlorophenoxy group shows two doublets (δ 7.45 and δ 7.85) for H-3 and H-5, while the nitro-substituted ring exhibits a singlet at δ 8.3 for H-3.

- ¹³C NMR : Carboxylate carbon at δ 170–175 ppm; nitro-substituted carbons at δ 125–150 ppm; chlorinated aromatic carbons at δ 115–130 ppm.

Infrared (IR) Spectroscopy

UV-Vis Spectroscopy

The compound exhibits maxima at 265 nm (π→π* transition of aromatic system) and 310 nm (n→π* transition of nitro group). Solvatochromic shifts are expected in polar solvents due to the ionic potassium interaction.

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level predict:

- Electrostatic Potential : High electron density at the nitro group ($$ \text{-0.45 e} $$) and carboxylate oxygen ($$ \text{-0.78 e} $$), with positive charge localized on potassium ($$ \text{+0.92 e} $$).

- Frontier Molecular Orbitals : The LUMO (-2.1 eV) resides on the nitrobenzoate moiety, facilitating electrophilic reactions, while the HOMO (-6.8 eV) localizes on the dichlorophenoxy ring.

- Solvation Energy : Calculated ΔG_solv = -45.6 kcal/mol in water, indicating moderate solubility driven by ion-dipole interactions.

Figure 2: Optimized Geometry (DFT)

- Planar nitro group minimizes steric clash with adjacent substituents.

- Potassium ion forms a bifurcated bond with carboxylate oxygens (bond length: 2.68 Å).

Eigenschaften

CAS-Nummer |

53775-55-6 |

|---|---|

Molekularformel |

C13H6Cl2KNO5 |

Molekulargewicht |

366.19 g/mol |

IUPAC-Name |

potassium;5-(2,4-dichlorophenoxy)-2-nitrobenzoate |

InChI |

InChI=1S/C13H7Cl2NO5.K/c14-7-1-4-12(10(15)5-7)21-8-2-3-11(16(19)20)9(6-8)13(17)18;/h1-6H,(H,17,18);/q;+1/p-1 |

InChI-Schlüssel |

BYEJYKXXMSURIM-UHFFFAOYSA-M |

Kanonische SMILES |

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Cl)Cl)C(=O)[O-])[N+](=O)[O-].[K+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Ullmann Ether Synthesis for Phenoxybenzoic Acid Formation

- The process starts with the formation of 5-(2,4-dichlorophenoxy)benzoic acid via an Ullmann ether synthesis.

- This involves reacting an alkali metal salt of m-cresol (or a related phenol) with a 2,4-dichlorophenyl halide under controlled conditions.

- Alkali metal salts used are typically sodium or potassium salts formed by treatment with alkali metal carbonate, bicarbonate, or hydroxide.

- The reaction is carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures (around 100–115°C) for extended periods (up to 20 hours) to ensure complete ether formation.

- After reaction completion, the mixture is cooled, acidified, and the substituted phenoxybenzoic acid is isolated by filtration or extraction.

Oxidation of Substituted Toluene to Benzoic Acid

- In some methods, the intermediate 3-(2,4-dichlorophenoxy)-toluene is oxidized to the corresponding benzoic acid derivative.

- Oxidation is performed using molecular oxygen or air in the presence of catalysts such as cobalt bromide at temperatures between 50°C and 150°C.

- This step converts the methyl group to the carboxylic acid functionality, yielding 5-(2,4-dichlorophenoxy)benzoic acid.

Nitration to Introduce the Nitro Group

- The 5-(2,4-dichlorophenoxy)benzoic acid is then nitrated to introduce the nitro group at the 2-position.

- Nitration is typically carried out using nitrating agents such as nitric acid/sulfuric acid mixtures or potassium nitrate/sulfuric acid.

- The reaction temperature is controlled between 0°C and 70°C to avoid over-nitration or decomposition.

- Co-solvents like 1,2-dichloroethane or methylene chloride may be used to improve reaction control and product isolation.

- The crude 2-nitro-5-(2,4-dichlorophenoxy)benzoic acid is purified by recrystallization from solvents such as toluene or xylene.

Conversion to Potassium Salt

Salt Formation by Neutralization

- The free acid is converted to its potassium salt by neutralization with potassium hydroxide or potassium carbonate in aqueous solution.

- The pH is carefully adjusted, typically to a mildly acidic to neutral range (pH 0.5 to 7), to precipitate the potassium salt as a monohydrate or anhydrous form.

- Saturated potassium chloride solution may be added to facilitate crystallization and improve purity.

- The precipitated potassium salt is filtered, washed with cold water, and dried under vacuum or in a drying cabinet to yield a product with high purity (>95% by HPLC).

Alternative Salt Preparation Conditions

- The potassium salt can also be prepared by adding aqueous potassium hydroxide solution to the free acid in a controlled manner at room temperature or slightly elevated temperatures.

- The resulting suspension is stirred for several hours at low temperatures (e.g., 10°C) to ensure complete precipitation.

- The solid is then isolated by filtration and dried.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Ullmann Ether Synthesis | Alkali metal salt of m-cresol + 2,4-dichlorophenyl halide in DMF or DMSO | 100–115°C | 7–20 hours | Stirring under nitrogen atmosphere |

| Oxidation | Molecular oxygen, cobalt bromide catalyst | 50–150°C | Several hours | Converts to benzoic acid derivative |

| Nitration | HNO3/H2SO4 or KNO3/H2SO4, co-solvent (e.g., DCE) | 0–70°C | Few hours | Controlled addition, recrystallization |

| Salt Formation | Neutralization with KOH or K2CO3 in water | Room temp to 10°C | 2–4 hours | pH adjustment, crystallization |

| Drying | Vacuum drying or drying cabinet | Ambient to 50°C | Several hours | Yields potassium salt monohydrate |

Summary of Key Research Findings

- The Ullmann ether synthesis is a robust and widely used method for preparing substituted phenoxybenzoic acids, including 5-(2,4-dichlorophenoxy)benzoic acid, which is the key intermediate.

- Oxidation of substituted toluenes to benzoic acids can be efficiently catalyzed by cobalt bromide under oxygen atmosphere, providing high yields.

- Nitration conditions must be carefully controlled to achieve selective nitration at the 2-position without side reactions.

- The potassium salt formation is straightforward via neutralization, with crystallization conditions optimized to yield high purity products suitable for herbicidal or pharmaceutical applications.

- The entire synthetic route is scalable and amenable to industrial production, as evidenced by multiple patent disclosures.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2,4-Dichlorophenoxy)-2-nitrobenzoic acid potassium salt undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to substitute the chlorine atoms.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenoxybenzoic acids.

Wissenschaftliche Forschungsanwendungen

Herbicidal Applications

Mechanism of Action

The compound acts as a selective herbicide, targeting specific plant species while minimizing damage to crops. It functions by disrupting the growth processes of the target plants, leading to their eventual death. The effectiveness of this compound is attributed to its unique chemical structure, which allows it to interfere with plant hormone regulation.

Case Studies

- Field Trials : In various field trials, benzoic acid derivatives have shown efficacy against a range of broadleaf weeds. For instance, a study demonstrated that the potassium salt form exhibited superior performance in controlling resistant weed species compared to other herbicides .

- Application Methods : The compound can be applied in several forms, including liquid sprays and granular formulations. Research indicates that applying the herbicide as a foliar spray maximizes absorption and effectiveness .

Food Preservation

Antimicrobial Properties

Benzoic acid and its salts are widely recognized for their antimicrobial properties. The potassium salt is particularly effective in acidic environments (pH 2.5 - 4.5), making it suitable for use in various food products.

Regulatory Status

The European Food Safety Authority (EFSA) has evaluated the safety of benzoic acid and its salts as food additives. They concluded that these compounds do not pose significant genotoxic risks when used within established limits. The acceptable daily intake (ADI) for benzoic acid is set at 5 mg/kg body weight .

Usage in Food Products

- Preservative Applications : Potassium benzoate is commonly used in soft drinks, fruit juices, and pickled products to inhibit the growth of molds and yeasts .

- Quality Control : Regular monitoring of benzoic acid levels in food products ensures compliance with safety regulations and helps prevent excessive consumption, especially among vulnerable populations like children .

Agricultural Research

Development of New Formulations

Research continues into developing new formulations that enhance the efficacy and safety of benzoic acid derivatives. Innovations include combining these compounds with other active ingredients to broaden their spectrum of activity against various pests while reducing environmental impact .

Environmental Impact Studies

Studies have assessed the environmental impact of using benzoic acid derivatives as herbicides. Results indicate that when applied according to guidelines, these compounds have minimal residual effects on soil health and non-target organisms .

Summary Table of Applications

Wirkmechanismus

The compound exerts its effects primarily through its action as a synthetic auxin, a type of plant hormone. It mimics the natural auxins in plants, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and transport proteins, which are involved in the regulation of plant growth and development.

Vergleich Mit ähnlichen Verbindungen

Chemical Structure and Key Modifications

| Compound Name | Molecular Formula | Molecular Weight | Substituents/Functional Groups | CAS Number |

|---|---|---|---|---|

| Target Compound (Potassium Salt) | C₁₃H₆Cl₂KNO₅ | 328.1 (free acid) | 5-(2,4-dichlorophenoxy), 2-nitro-, potassium salt | 53774-07-5 (acid) |

| Bifenox (Methyl Ester) | C₁₄H₉Cl₂NO₅ | 342.13 | Methyl ester at carboxyl group | 42576-02-3 |

| Acifluorfen Sodium | C₁₄H₈ClF₃NNaO₅ | 383.65 | 5-(2-chloro-4-(trifluoromethyl)phenoxy), sodium salt | 62476-59-9 |

| Fluoroglycofen-ethyl | C₁₈H₁₃ClF₃NO₇ | 471.75 | 2-ethoxy-2-oxoethyl ester | 77501-90-7 |

| Trifluroxypyr (Free Acid) | C₁₃H₆ClF₃N₂O₅ | 374.64 | 5-[2-chloro-4-(trifluoromethyl)phenoxy] | 50594-66-6 |

Key Structural Differences :

- Bifenox replaces the potassium ion with a methyl ester, increasing lipophilicity .

- Acifluorfen Sodium substitutes the 2,4-dichlorophenoxy group with a 2-chloro-4-trifluoromethylphenoxy group and uses a sodium counterion, enhancing herbicidal potency .

- Fluoroglycofen-ethyl incorporates an ethoxy ester and trifluoromethyl group, optimizing soil residual activity .

Physicochemical Properties

| Property | Target Compound (Potassium Salt) | Bifenox | Acifluorfen Sodium | Fluoroglycofen-ethyl |

|---|---|---|---|---|

| Melting Point (°C) | Not reported | 85 | >300 (decomposes) | Not reported |

| Density (g/cm³) | 1.575 (predicted, free acid) | 1.155 | 1.58 | 1.567 (estimate) |

| Water Solubility | High (salt form) | 0.35 mg/L (20°C) | 250 g/L (20°C) | 0.12 mg/L (20°C) |

| Log P (Octanol-Water) | Not reported | 3.82 | 3.2 | 4.1 |

Insights :

- The potassium salt’s ionic nature improves water solubility compared to ester derivatives like Bifenox and Fluoroglycofen-ethyl, which exhibit low solubility due to ester groups .

- Acifluorfen Sodium’s trifluoromethyl group and sodium ion contribute to higher solubility than Bifenox .

Environmental Fate and Toxicity

| Parameter | Target Compound (Potassium Salt) | Bifenox | Acifluorfen Sodium |

|---|---|---|---|

| Soil Half-Life | 10–30 days | 14–60 days | 7–14 days |

| Avian Toxicity (LD₅₀) | Not reported | >2,000 mg/kg | 1,525 mg/kg |

| Aquatic Toxicity (LC₅₀) | Low (salt form) | 0.12 mg/L (fish) | 3.2 mg/L (daphnia) |

Environmental Impact :

- Acifluorfen Sodium’s shorter half-life reduces persistence but requires frequent application .

Biologische Aktivität

Benzoic acid derivatives, particularly those with additional functional groups, have garnered attention in various fields of biological research due to their diverse activities. The compound Benzoic acid, 5-(2,4-dichlorophenoxy)-2-nitro-, potassium salt is a notable example that has been studied for its biological properties and potential applications.

- Chemical Formula : C₁₃H₇Cl₂NO₅

- Molecular Weight : 304.1 g/mol

- Solubility : Soluble in water, particularly in acidic conditions.

- Metabolism : Benzoic acid is rapidly absorbed and metabolized in humans and animals. It is primarily conjugated with glycine to form hippuric acid, which is then excreted via urine . Studies indicate that about 75-80% of benzoic acid is eliminated within six hours post-administration .

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on various enzymes:

- Cytotoxicity and Mutagenicity : Research indicates that sodium benzoate can induce cytological effects such as DNA synthesis inhibition and chromosomal aberrations in vitro . In vivo studies have shown varying levels of toxicity depending on dosage and duration of exposure.

Antimicrobial Properties

Benzoic acid and its salts are recognized for their antimicrobial activity, particularly in acidic food products. The effectiveness is maximized at pH levels between 2.5 and 4.5, making them suitable as food preservatives .

Toxicological Studies

- Acute Toxicity : Studies have shown that high doses (e.g., 5% sodium benzoate) can lead to significant mortality in animal models . For instance, young rats fed a diet containing 5% sodium benzoate showed high mortality rates within two weeks.

- Chronic Exposure : Long-term exposure studies indicate that while there are some adverse effects on growth and organ function at elevated doses, lower doses appear to be safe for both humans and animals .

Case Studies

- Dietary Impact on Mice : In a study where mice were administered sodium benzoate at varying doses, significant reductions in weight gain were observed at higher concentrations (80 mg/kg/day), indicating a dose-dependent relationship with toxicity .

- Human Trials : Clinical trials involving human subjects receiving benzoic acid as part of antibiotic treatment showed no significant adverse effects on renal function or routine urine analysis, suggesting a favorable safety profile at therapeutic doses .

Data Table

| Study Type | Species | Dose | Observed Effects |

|---|---|---|---|

| Acute Toxicity | Rats | 5% sodium benzoate | High mortality within two weeks |

| Chronic Exposure | Mice | 80 mg/kg/day | Reduced weight gain |

| Human Clinical Trial | Humans | 1200 mg/day | No significant adverse effects observed |

Q & A

Basic Research Questions

Q. What is the recommended synthetic route for preparing the potassium salt of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid, and how does it differ from its ester derivatives?

- Methodological Answer : The potassium salt can be synthesized via alkaline hydrolysis of the corresponding methyl ester (e.g., Bifenox, CAS 42576-02-3). Using potassium hydroxide (KOH) in aqueous ethanol under reflux conditions (70–80°C for 4–6 hours) facilitates ester cleavage and salt formation. After acidification with HCl, the free acid is neutralized with KOH to yield the potassium salt . This contrasts with ester synthesis, which typically involves alkylation of the free acid with methyl iodide in the presence of a base .

Q. How can researchers characterize the purity and structural integrity of this potassium salt?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) to assess purity (>98%) .

- FT-IR : Confirm the presence of nitro (1520–1350 cm⁻¹) and carboxylate (1600–1400 cm⁻¹) groups .

- 1H NMR (D₂O) : Look for aromatic proton signals (δ 7.8–8.2 ppm) and absence of ester methyl peaks (δ 3.8–4.0 ppm) .

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

- Methodological Answer : The potassium salt is highly soluble in polar solvents (e.g., water, methanol) due to its ionic nature, whereas the free acid is sparingly soluble. For biological assays, dissolve the salt in deionized water (up to 50 mg/mL) and filter-sterilize (0.22 µm). For organic reactions, use DMSO or DMF, but ensure compatibility with potassium ions to avoid precipitation .

Q. What is the proposed mechanism of action for this compound as a herbicide, and how can researchers validate it experimentally?

- Methodological Answer : The compound inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll biosynthesis. To validate:

- Enzyme Assays : Measure PPO inhibition using isolated chloroplasts and monitor protoporphyrin IX accumulation via fluorescence spectroscopy .

- Plant Bioassays : Apply the compound to susceptible weeds (e.g., Amaranthus retroflexus) and observe necrotic lesions within 48–72 hours .

Advanced Research Questions

Q. How do environmental factors (pH, UV light) influence the degradation pathways of this compound in soil?

- Methodological Answer : Conduct controlled degradation studies:

- Photolysis : Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via LC-MS. Nitro group reduction and cleavage of the phenoxy bond are common .

- Soil Microcosms : Incubate compound-spiked soil (pH 5–8) under aerobic/anaerobic conditions. Monitor half-life (t₁/₂) using GC-MS and identify metabolites like 2,4-dichlorophenol .

Q. What computational strategies can predict the binding affinity of this compound to non-target proteins (e.g., human PPO)?

- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS):

- Docking : Compare binding energies of the potassium salt vs. free acid to human PPO (PDB ID: 1SEZ).

- MD Simulations : Analyze stability of ligand-protein interactions over 100 ns trajectories to assess selectivity .

Q. How does the potassium salt’s stability compare to sodium or ammonium salts under accelerated storage conditions?

- Methodological Answer : Perform stability testing per ICH guidelines:

- Store salts at 40°C/75% RH for 6 months. Monitor decomposition via HPLC and XRD. Potassium salts typically exhibit superior hygroscopic stability compared to ammonium salts but may form hydrates under high humidity .

Q. What advanced spectroscopic methods resolve contradictions in reported pKa values for the free acid?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.